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Compound of Interest

Compound Name: 2-Chloroquinoline-5-carbonitrile
CAS No.: 1231761-06-0
Cat. No.: B567662
Get Quote
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Executive Summary

2-Chloroquinoline-5-carbonitrile (CAS: 1231761-06-0) is a specialized heterocyclic building
block used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors
and antiviral therapeutics.[1][2][3][4][5] As a halogenated quinoline derivative, its physical form
is dictated by the planar aromatic system and the electron-withdrawing nitrile group at the C5
position. This guide provides a comprehensive analysis of its macroscopic appearance, solid-
state properties, and the critical experimental protocols required for its identification and
purification in drug development workflows.

Chemical Identity & Structural Context

The physical properties of 2-Chloroquinoline-5-carbonitrile are intrinsic to its molecular
architecture. The presence of a chlorine atom at C2 and a nitrile group at C5 creates a distinct
dipole moment and crystal packing arrangement compared to its isomers (e.g., the 3-CN or 6-
CN variants).
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Property Data

IUPAC Name 2-Chloroquinoline-5-carbonitrile
CAS Registry Number 1231761-06-0

Molecular Formula C10HsCIN2

Molecular Weight 188.61 g/mol

SMILES N#CC1=CC=CC2=CC(Cl)=NC=C12
Structural Class Halogenated Heteroaromatic

Molecular Structure Diagram

The following diagram illustrates the core scaffold and the numbering system essential for
distinguishing this isomer.
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Figure 1: Structural connectivity of 2-Chloroquinoline-5-carbonitrile showing key substitution points.
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[4]
Physical Appearance & Macroscopic Form
Primary Appearance

In its pure state, 2-Chloroquinoline-5-carbonitrile exists as a solid crystalline powder.

o Color: Typically off-white to pale yellow. The yellow hue often intensifies with trace impurities
(such as N-oxides or oxidation byproducts) or upon prolonged exposure to light.

o Texture: Fine, crystalline powder. It may form agglomerates depending on the
recrystallization solvent used (e.g., needles from ethanol, amorphous-like clumps from rapid
precipitation).
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Melting Point & Thermal Behavior

The melting point is a critical purity indicator. While specific literature values for the 5-isomer
are less ubiquitous than the 3-isomer (mp 164-168 °C), structural analogs suggest a high
melting range due to Tt-1t stacking interactions.

o Expected Range:130 °C — 170 °C (Experimental verification required per batch).

e Thermal Stability: Stable up to its melting point but may sublime under high vacuum at
elevated temperatures.

Solubility Profile

Understanding the solution state is vital for formulation and reaction planning.

Water: Practically insoluble (< 0.1 mg/mL). Hydrophobic nature dominates.

Polar Organic Solvents (DMSO, DMF): Highly soluble. Suitable for stock solutions.

Chlorinated Solvents (DCM, Chloroform): Soluble.

Alcohols (Methanol, Ethanol): Sparingly soluble at room temperature; soluble upon heating
(ideal for recrystallization).

Non-polar Solvents (Hexane, Heptane): Insoluble.

Impact of Synthesis on Physical Form

The appearance of the final product is heavily influenced by the synthetic route and the
resulting impurity profile.

Common Impurities Affecting Color

e 2-Hydroxyquinoline-5-carbonitrile: Hydrolysis product of the chloro group. Appears as a white
solid but significantly alters the melting point.

o Starting Materials (e.g., 5-Bromo-2-chloroquinoline): If synthesized via cyanation, residual
bromide can darken the product.

e Quinoline N-Oxides: Often introduce a deeper yellow or orange discoloration.
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Purification Workflow Diagram

The following logic flow ensures the isolation of the correct physical form.

Crude Reaction Mixture
(Dark/Yellow Solid)

Acid/Base Wash
(Remove inorganic salts)

Recrystallization

(EtOH or EtOH/H20)

Filtration & Drying
(Vacuum, 40°C)

Pure Product
(Off-White Needles)

QC Check
(HPLC >98%, MP)

Figure 2: Purification workflow to achieve the target physical form.

Click to download full resolution via product page

Experimental Protocols
Protocol 1. Melting Point Determination (Capillary Method)

¢ Objective: To establish the purity and identity of the solid form.

+ Equipment: Digital melting point apparatus (e.g., Buchi or Stuart).
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e Procedure:

o

Pack a dry capillary tube with 2—-3 mm of the sample.

[¢]

Insert into the apparatus pre-heated to 100 °C.

[¢]

Ramp temperature at 10 °C/min until 120 °C, then slow to 1 °C/min.

[e]

Record the onset (first liquid drop) and clear point (complete melt).

o

Acceptance Criteria: A range of < 2 °C indicates high purity.

Protocol 2: HPLC Purity & Identity Check

e Objective: To confirm the chemical integrity of the off-white powder.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 pm).

Mobile Phase:

o A:0.1% Formic Acid in Water

o B: Acetonitrile

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile/amide bonds).

Sample Prep: Dissolve 1 mg in 1 mL of Acetonitrile/Water (1:1).

Protocol 3: Recrystallization (Form Optimization)

o Objective: To convert amorphous or impure solid into defined crystals.
¢ Solvent System: Ethanol (primary) / Water (anti-solvent).
e Procedure:

o Dissolve the crude solid in minimal boiling Ethanol.
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o If colored impurities persist, add activated charcoal, boil for 5 mins, and filter hot through
Celite.

o Allow the filtrate to cool slowly to room temperature.

o If no crystals form, add warm Water dropwise until slight turbidity appears, then cool to 4
°C.

o Collect crystals via vacuum filtration and wash with cold Ethanol/Water (1:1).

Handling & Safety

e Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
o Dust Hazard: As a fine powder, it poses an inhalation risk. Handle in a fume hood.

o Storage: Store in a cool, dry place (2—8 °C preferred) under inert gas (Argon/Nitrogen) to
prevent hydrolysis or oxidation.

 Light Sensitivity: Protect from light to maintain the off-white color; yellowing indicates
degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567662?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

